molecular formula C14H14N4 B3200148 (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine CAS No. 1017423-86-7

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine

Cat. No.: B3200148
CAS No.: 1017423-86-7
M. Wt: 238.29 g/mol
InChI Key: XFSJJLJQKQFTTN-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine: is a complex organic compound that features a combination of a benzo[d]imidazole ring and a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate benzene derivatives

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as flow chemistry can be employed to streamline the production process.

Chemical Reactions Analysis

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the rings.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various electrophiles and nucleophiles are used under specific conditions to achieve the desired reactions.

  • Major Products Formed: The reactions yield a variety of products, including oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine: can be compared with other similar compounds, such as:

  • 1-Methyl-1H-imidazol-2-yl)methanamine: This compound lacks the pyridine ring and has different chemical properties.

  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a phenyl group instead of a pyridine ring, leading to different reactivity and applications.

The uniqueness of This compound lies in its combination of structural features, which contribute to its diverse applications and potential benefits in various fields.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18-12-8-3-2-6-10(12)17-14(18)13(15)11-7-4-5-9-16-11/h2-9,13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSJJLJQKQFTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine
Reactant of Route 2
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(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine
Reactant of Route 3
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine
Reactant of Route 4
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine
Reactant of Route 5
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine
Reactant of Route 6
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine

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